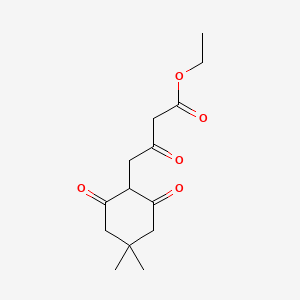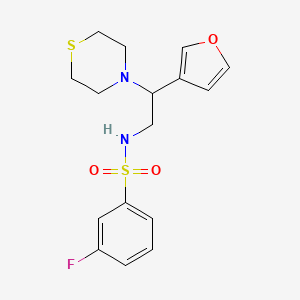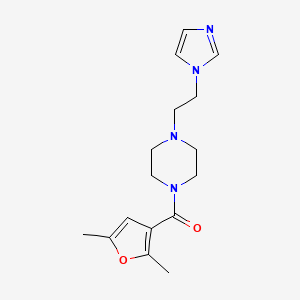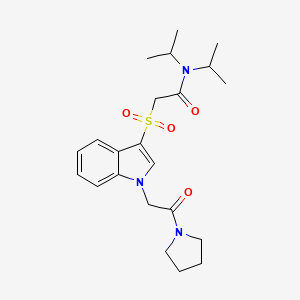![molecular formula C32H31N3O2 B2486834 (Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 956608-62-1](/img/structure/B2486834.png)
(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chalcones and their derivatives are a significant class of organic compounds that have attracted attention due to their diverse chemical properties and potential applications in various fields such as organic electronics, pharmaceuticals, and materials science. The compound belongs to this category, featuring a complex structure that includes a pyrazole ring, a cyclohexylphenyl moiety, and dimethoxyphenyl groups.
Synthesis Analysis
Chalcones are typically synthesized through the Claisen-Schmidt condensation reaction, involving the condensation of an aldehyde and a ketone in the presence of a base. This method is versatile and allows for the introduction of various substituents, potentially including the synthesis of "(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile" by carefully choosing the starting materials and reaction conditions to introduce the specific functional groups and achieve the desired stereochemistry (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of chalcone derivatives can be elucidated using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and their spatial orientation. This information is crucial for understanding the compound's reactivity and interactions with other molecules (Salian et al., 2018).
Chemical Reactions and Properties
Chalcones are known for their versatile reactivity, participating in various organic reactions such as cyclization, addition, and substitution reactions. The specific functional groups present in "(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile" would influence its reactivity, allowing for the synthesis of a wide range of derivatives and polymorphs with different properties (Percino et al., 2014).
Physical Properties Analysis
The physical properties of chalcone derivatives, such as melting point, solubility, and crystallinity, can be significantly influenced by the nature of the substituents and the molecular conformation. These properties are essential for the compound's application in various fields, including the development of materials with specific optical or electronic properties (Percino et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photochemical behavior, depend on the compound's structure. For example, the presence of electron-donating and electron-withdrawing groups in chalcone derivatives can lead to interesting photochemical properties, such as fluorescence or phosphorescence, which can be explored for applications in sensing and imaging (Percino et al., 2017).
科学的研究の応用
Chemical Mechanisms and Interactions
The compound's interaction and significance in chemical mechanisms are studied and applied in various research contexts. For example, in the study of lignin model compounds, the significance of the γ-hydroxymethyl group and the role of hydride transfer mechanisms in the acidolysis of these compounds have been highlighted, suggesting its importance in understanding chemical interactions in lignin acidolysis processes (T. Yokoyama, 2015).
Anticancer Activities
The compound's structure relates to other compounds studied for their anticancer activities. Notably, the cytotoxicity of various African medicinal spices and vegetables against cancer cells has been explored. The modes of action reported include the induction of apoptosis and disruption of mitochondrial membrane potential, suggesting potential pathways through which related compounds might exhibit anticancer activities (V. Kuete, O. Karaosmanoğlu, Hülya Sivas, 2017).
Chemical Inhibitors in Drug Metabolism
The compound's relevance is also observed in the context of studying Cytochrome P450 (CYP) enzymes, crucial in drug metabolism. The selectivity of chemical inhibitors for various CYP isoforms is vital for understanding drug-drug interactions and metabolism, a concept closely related to the intricate chemical structure of compounds like (Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile (S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, A. Y. Lu, 2011).
Optoelectronic Applications
Compounds with similar structures have been studied for their applications in organic optoelectronics, including organic light-emitting diodes (OLEDs). Research in this field focuses on the development of new conjugated systems, suggesting potential applications of complex compounds like (Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile in optoelectronic devices (B. Squeo, M. Pasini, 2020).
Antifungal Properties
The antifungal properties of compounds are of significant research interest, especially in combating plant diseases like Bayoud disease in date palms. The study of structure-activity relationships and pharmacophore site predictions in small molecules against pathogens like Fusarium oxysporum provides insights into how complex compounds can be structured for specific biological activities (Y. Kaddouri, R. Benabbes, Sabir Ouahhoud, M. Abdellattif, B. Hammouti, R. Touzani, 2022).
特性
IUPAC Name |
(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O2/c1-36-30-18-17-26(20-31(30)37-2)27(21-33)19-28-22-35(29-11-7-4-8-12-29)34-32(28)25-15-13-24(14-16-25)23-9-5-3-6-10-23/h4,7-8,11-20,22-23H,3,5-6,9-10H2,1-2H3/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISXCSLIGRMNHN-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C5=CC=CC=C5)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C5=CC=CC=C5)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)


![4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)
![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)
![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)
![N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2486768.png)


![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)
